
3,5-dichloro-N-(1-methoxypropan-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-N-(1-methoxypropan-2-yl)aniline is an organic compound with the molecular formula C10H13Cl2NO It is a derivative of aniline, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by chlorine atoms, and the nitrogen atom is substituted with a 1-methoxypropan-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-(1-methoxypropan-2-yl)aniline typically involves the reaction of 3,5-dichloroaniline with 1-methoxypropan-2-ol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process may involve heating the reactants to a specific temperature and maintaining the reaction for a certain period to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product. The industrial process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3,5-Dichloro-N-(1-methoxypropan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学的研究の応用
3,5-Dichloro-N-(1-methoxypropan-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3,5-dichloro-N-(1-methoxypropan-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
3,5-Dichloroaniline: A simpler derivative with only chlorine substitutions on the benzene ring.
3,5-Dichloro-N-(2-methoxyethyl)aniline: Similar structure but with a different alkyl group attached to the nitrogen atom.
3,5-Dichloro-N-(1-ethoxypropan-2-yl)aniline: Similar structure with an ethoxy group instead of a methoxy group.
Uniqueness
3,5-Dichloro-N-(1-methoxypropan-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 1-methoxypropan-2-yl group can influence the compound’s reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.
特性
分子式 |
C10H13Cl2NO |
|---|---|
分子量 |
234.12 g/mol |
IUPAC名 |
3,5-dichloro-N-(1-methoxypropan-2-yl)aniline |
InChI |
InChI=1S/C10H13Cl2NO/c1-7(6-14-2)13-10-4-8(11)3-9(12)5-10/h3-5,7,13H,6H2,1-2H3 |
InChIキー |
WZZAXVOYINBPNN-UHFFFAOYSA-N |
正規SMILES |
CC(COC)NC1=CC(=CC(=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B13248376.png)
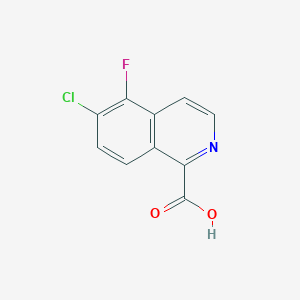
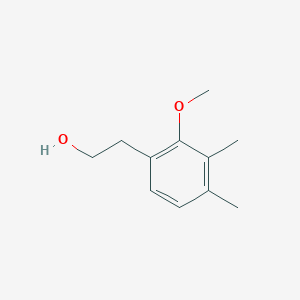
![2,5-Difluoro-N-[3-(1H-imidazol-1-yl)propyl]aniline](/img/structure/B13248393.png)
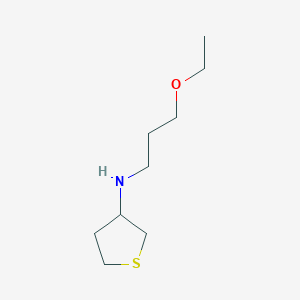
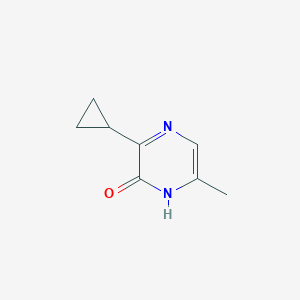
![{3-[(4-Ethylcyclohexyl)amino]propyl}dimethylamine](/img/structure/B13248408.png)
![4-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine](/img/structure/B13248412.png)
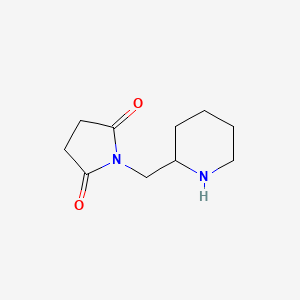
![1-methyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13248423.png)
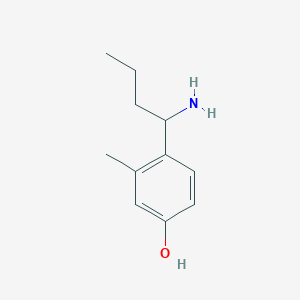
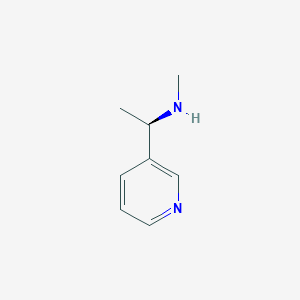
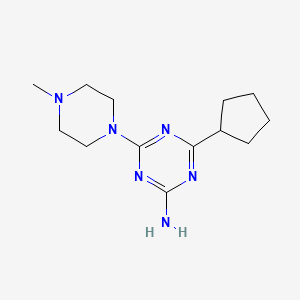
![N-[1-(5-methylfuran-2-yl)ethyl]cyclopropanamine](/img/structure/B13248454.png)
